molecular formula C19H17N5O2S B2867246 N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1210405-28-9

N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2867246
CAS No.: 1210405-28-9
M. Wt: 379.44
InChI Key: NHFWTQKMWULLDS-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Scientific Research Applications

Synthesis and Characterization

N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is part of a broader class of compounds with varied scientific applications, particularly in synthetic chemistry and biological research. For instance, compounds structurally related to it have been synthesized and characterized for their potential in cytotoxic activities. A study by Hassan et al. (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showcasing the methods of synthesizing similar complex molecules and evaluating their cytotoxic potential against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Anti-inflammatory Properties

Further research into compounds with the methoxybenzo[d]thiazol moiety has shown promising biological activities, including anti-inflammatory and antimicrobial properties. A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research underscores the potential of such compounds in developing new therapeutic agents.

Antituberculosis Activity

The thiazole moiety present in these compounds has been associated with significant antimicrobial activity, particularly against tuberculosis. A study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, demonstrating potent in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).

Heterocyclic Chemistry Applications

The compound , due to its complex structure, is also of interest in the field of heterocyclic chemistry for the synthesis of novel polycyclic heteroaromatic compounds. Patankar et al. (2008) utilized similar compounds for the synthesis of novel heterocyclic compounds, demonstrating the versatility of these molecules in creating new compounds with potential pharmacological activities (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of thiazole derivatives, this compound could be a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-23-10-8-14(22-23)18(25)24(12-13-5-4-9-20-11-13)19-21-17-15(26-2)6-3-7-16(17)27-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFWTQKMWULLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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